2H-Benzimidazol-2-one, 4-bromo-1,3-dihydro-1-(1-methylethyl)-
Overview
Description
2H-Benzimidazol-2-one, 4-bromo-1,3-dihydro-1-(1-methylethyl)-, also known as 4-bromo-1,3-dihydro-2H-benzimidazol-2-one, is a brominated benzimidazole derivative. This compound is characterized by its bromine atom at the 4-position and an isopropyl group at the 1-position of the benzimidazole ring. Benzimidazoles are heterocyclic aromatic organic compounds that have been widely studied for their biological and pharmaceutical properties.
Synthetic Routes and Reaction Conditions:
Bromination of Benzimidazole Derivatives: The compound can be synthesized by the bromination of 1-(1-methylethyl)-1,3-dihydro-2H-benzimidazol-2-one using bromine in the presence of a suitable solvent like dichloromethane.
N-alkylation: Another method involves the N-alkylation of 4-bromo-1,3-dihydro-2H-benzimidazol-2-one with isopropyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods: The industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or column chromatography to obtain the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the bromine position, where nucleophiles replace the bromine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2), alkaline conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), anhydrous ether.
Substitution: Nucleophiles such as sodium iodide (NaI), acetone, and heat.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Iodides or other substituted benzimidazoles.
Mechanism of Action
Target of Action
Benzimidazole derivatives are known to interact with a wide range of biological targets due to their versatile structure .
Mode of Action
Benzimidazole derivatives are known for their broad range of chemical and biological properties . They can interact with their targets in various ways, leading to different biological responses .
Biochemical Pathways
Benzimidazole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Benzimidazole derivatives are generally known for their good bioavailability .
Result of Action
Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the action of benzimidazole derivatives .
Scientific Research Applications
2H-Benzimidazol-2-one, 4-bromo-1,3-dihydro-1-(1-methylethyl)- has various applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is investigated for its potential use in drug development, particularly in the treatment of various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
7-bromo-1-methyl-1,3-dihydro-2H-benzimidazol-2-one
4-bromo-1-methyl-1,3-dihydro-2H-benzimidazol-2-one
Brorphine
Uniqueness: 2H-Benzimidazol-2-one, 4-bromo-1,3-dihydro-1-(1-methylethyl)- is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the isopropyl group at the 1-position enhances its lipophilicity, potentially affecting its pharmacokinetic properties.
Properties
IUPAC Name |
7-bromo-3-propan-2-yl-1H-benzimidazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O/c1-6(2)13-8-5-3-4-7(11)9(8)12-10(13)14/h3-6H,1-2H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPJFNKBBMIGJMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C(=CC=C2)Br)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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